alpha-(1-(Cyclohexylamino)ethyl)benzenemethanol
Description
α-(1-(Cyclohexylamino)ethyl)benzenemethanol is a chiral benzyl alcohol derivative characterized by a cyclohexylamino-substituted ethyl chain attached to the benzenemethanol core. Its structure includes a hydroxyl group at the benzylic position and a cyclohexylamino group at the β-position of the ethyl chain.
Properties
CAS No. |
2053-42-1 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-(cyclohexylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C15H23NO/c1-12(16-14-10-6-3-7-11-14)15(17)13-8-4-2-5-9-13/h2,4-5,8-9,12,14-17H,3,6-7,10-11H2,1H3 |
InChI Key |
COMRBFIXJSJFTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylamino)-1-phenylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with a suitable precursor, such as a phenylpropanol derivative. The reaction typically occurs under controlled conditions, often involving the use of solvents like tetrahydrofuran and catalysts to facilitate the process .
Industrial Production Methods
In industrial settings, the production of 2-(cyclohexylamino)-1-phenylpropan-1-ol may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(cyclohexylamino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives. Substitution reactions can lead to a variety of new compounds with modified functional groups .
Scientific Research Applications
2-(cyclohexylamino)-1-phenylpropan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and ligands for catalytic processes.
Biology: The compound is used in the study of biochemical pathways and interactions involving amino alcohols.
Mechanism of Action
The mechanism of action of 2-(cyclohexylamino)-1-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares α-(1-(Cyclohexylamino)ethyl)benzenemethanol with structurally and functionally related compounds, focusing on substituents, molecular properties, and pharmacological relevance:
Key Structural and Functional Insights:
Amino Group Variations: The cyclohexylamino substituent in the target compound confers greater steric bulk and lipophilicity compared to methylamino (pseudoephedrine) or dimethylamino (methylephedrine) groups. This may alter receptor binding kinetics and metabolic stability .
Benzene Ring Modifications :
- Substitutions like cyclohexylthio (in 54789-97-8) or 1-methylpropyl (in 1216136-92-3) introduce steric hindrance and electronic effects, which can modulate interactions with biological targets .
Pharmacological Implications: Pseudoephedrine and methylephedrine are established adrenergic agonists, suggesting that the target compound’s aminoethyl-benzyl alcohol scaffold is critical for such activity. The cyclohexyl group may shift selectivity toward central nervous system (CNS) targets due to increased blood-brain barrier penetration .
Physicochemical Properties (Inferred from Analogs):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
